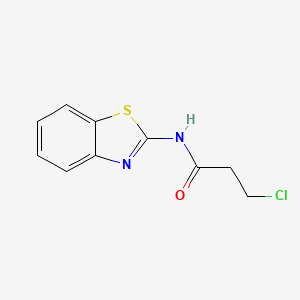

N-(1,3-benzotiazol-2-il)-3-cloropropanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was achieved by the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Although this is not the exact compound , the methodology can provide insights into the synthesis of similar benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-3-chloropropanamide.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of nitrogen and sulfur atoms in the thiazole ring, which can act as coordination sites for metal ions. In the case of NBTCS, IR studies revealed that the ligand coordinates to metal ions through nitrogen and oxygen atoms of the sulphonamide group and the nitrogen atom attached to the benzothiazole ring . This coordination chemistry is essential for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation with different nucleophiles. For example, N-chloromethyl-2-thiono-benzoxazole and benzothiazole were shown to undergo nucleophilic substitution by sulfur, oxygen, and nitrogen nucleophiles to afford s-triazolo- and 1,2,4-oxadiazolo fused systems . Similarly, 2-(Phenylthiocarbamoyl)-N-(Benzothiazol-2-Yl)-3-Phenyl-3-Oxopropanamide reacted with activated chlorocompounds to produce poly-substituted thiophenes and 1,3,4-thiadiazoles . These reactions highlight the versatility of benzothiazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and sulfur can affect the compound's polarity, solubility, and reactivity. The ligand NBTCS and its metal complexes were characterized using various spectroscopic techniques, including UV-Vis, IR, 1H- and 13C-NMR, as well as elemental analysis and molar conductance measurement . These properties are crucial for the identification and application of these compounds in different fields, such as pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Materiales Ópticos

N-(1,3-benzotiazol-2-il)-3-cloropropanamida: y sus derivados se han estudiado por su potencial como materiales ópticos. Las propiedades estructurales de estos compuestos, como su capacidad para formar estructuras cristalinas estables con interacciones específicas, los hacen adecuados para aplicaciones en dispositivos ópticos .

Agentes Antibacterianos

Los derivados de este compuesto han mostrado resultados prometedores como agentes antibacterianos. La síntesis de nuevos derivados de arilamida ha llevado a compuestos con actividad significativa contra varias cepas bacterianas, incluida Staphylococcus aureus . Esta aplicación es particularmente importante en el desarrollo de nuevos antibióticos para combatir las bacterias resistentes a los antibióticos.

Aplicaciones Antifúngicas

La parte benzotiazol está asociada con propiedades antifúngicas. La investigación sobre this compound podría conducir al desarrollo de nuevos agentes antifúngicos, que son cruciales tanto en entornos médicos como agrícolas para controlar infecciones y enfermedades fúngicas .

Actividad Antiprotozoaria

Los compuestos que contienen la estructura benzotiazol se han investigado por su actividad antiprotozoaria. Esto sugiere que this compound podría ser un punto de partida para la síntesis de agentes dirigidos a parásitos protozoarios, que son responsables de enfermedades como la malaria .

Investigación Anticancerígena

Los benzotiazoles son conocidos por sus propiedades anticancerígenas. El estudio y la modificación de this compound podrían contribuir al descubrimiento de nuevos agentes quimioterapéuticos que sean más efectivos y tengan menos efectos secundarios .

Potencial Anticonvulsivo

El sistema de anillos benzotiazol se ha relacionado con efectos anticonvulsivos. Como tal, this compound puede ser valioso en el desarrollo de nuevos tratamientos para la epilepsia y otros trastornos relacionados con las convulsiones .

Agentes Anti-Tuberculosos

Dado el desafío continuo de la tuberculosis y la aparición de cepas resistentes a los medicamentos, existe una búsqueda continua de agentes anti-tuberculosos efectivos. Los derivados de benzotiazoles, incluida this compound, se han explorado por su potencial en este campo .

Actividades Larvicidas y Adulticidas

El núcleo benzotiazol se ha evaluado por su efectividad contra las larvas y los adultos de mosquitos, particularmente Aedes aegypti, que es un vector de enfermedades como el dengue y el Zika. La investigación sobre this compound podría conducir a nuevos métodos de control de vectores .

Direcciones Futuras

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research may focus on developing novel derivatives of benzothiazole compounds with improved properties.

Mecanismo De Acción

Target of Action

N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide, also known as N-1,3-BENZOTHIAZOL-2-YL-3-CHLOROPROPANAMIDE, is a benzothiazole derivative. Benzothiazole derivatives have been extensively studied for their diverse biological activities . .

Mode of Action

Benzothiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRXIJMJSBTEBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389543 |

Source

|

| Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2877-36-3 |

Source

|

| Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.